N-Methyl-p-toluidine

Vue d'ensemble

Description

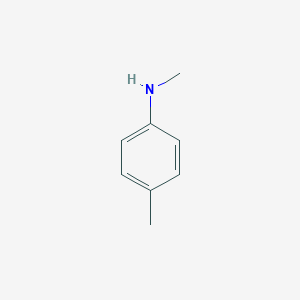

N-Methyl-p-toluidine is an aromatic secondary amine with the chemical formula CH₃C₆H₄NHCH₃. It is a derivative of p-toluidine, where the amino group is methylated. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methyl-p-toluidine can be synthesized through the methylation of p-toluidine. One common method involves the reaction of p-toluidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using catalytic methods. One such method involves the use of a catalyst containing copper, zinc, and aluminum. The process includes adding an aqueous sodium carbonate solution and a mixture of aqueous copper nitrate and zinc nitrate solution to an aqueous suspension of aluminum oxide, maintaining a pH of 7.5-8.5 at a temperature of 60-80°C. The resulting suspension is then washed, dried, and calcined to obtain the catalyst, which is used for the methylation of p-toluidine .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl-p-toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using hydrogen peroxide in the presence of a catalyst such as magnetite supported on nanocrystalline titanium silicalite-1.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Major Products Formed:

Applications De Recherche Scientifique

Chemical Synthesis

NMP serves as an important intermediate in the synthesis of various chemicals, including:

- Dyes and Pigments : NMP is utilized in the production of azo dyes, which are widely used in textiles and printing inks.

- Pharmaceuticals : It acts as a precursor in synthesizing pharmaceutical compounds, particularly those requiring aromatic amine functionalities.

- Polymer Chemistry : NMP is involved in producing polyurethanes and other polymers due to its ability to participate in polymerization reactions.

Fuel Additive Applications

Recent studies have highlighted NMP's potential as a fuel additive. A patent describes a fuel additive concentrate containing NMP, which improves the research octane number (RON) of fuels. This enhancement leads to:

- Increased Fuel Efficiency : By improving combustion characteristics, NMP helps achieve better fuel savings.

- Reduced Emissions : The use of NMP as an additive can lower carbon footprints associated with fuel combustion processes .

Material Science

In material science, NMP is explored for its properties that enhance the performance of materials:

- Coatings and Sealants : NMP is used in formulations for coatings that require improved adhesion and durability.

- Adhesives : Its chemical properties make it suitable for use in adhesives that bond difficult substrates effectively .

Toxicological Studies and Safety Considerations

While NMP has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that NMP can be toxic if ingested or inhaled, necessitating safety precautions during handling. Regulatory classifications highlight its potential health risks, including:

- Toxicity : Classified as toxic if swallowed or inhaled, with potential organ damage from prolonged exposure .

- Environmental Impact : Harmful to aquatic life with long-lasting effects, emphasizing the need for careful disposal and management practices .

Data Table: Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes, pharmaceuticals, and polymers | Versatile reactivity |

| Fuel Additives | Enhances octane ratings and reduces emissions | Improved efficiency and environmental impact |

| Material Science | Used in coatings, sealants, and adhesives | Enhanced adhesion and durability |

| Toxicological Studies | Evaluates health risks associated with exposure | Informs safety protocols |

Case Studies

- Fuel Efficiency Improvement : A study demonstrated that adding NMP to gasoline formulations resulted in a measurable increase in RON, leading to improved engine performance metrics.

- Dye Production : In textile manufacturing, the incorporation of NMP-derived dyes showed enhanced colorfastness compared to traditional dyes, indicating potential market advantages.

- Polymer Development : Research on polyurethane formulations revealed that incorporating NMP improved mechanical properties significantly compared to formulations without it.

Mécanisme D'action

The mechanism of action of N-Methyl-p-toluidine involves its interaction with molecular targets through its aromatic amine group. The compound can form radical cations, which participate in various chemical reactions. For example, it annelates with dimethyl acetylenedicarboxylate via the formation of a toluidine radical cation intermediate . These interactions are crucial in its role as a precursor in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

N-Methyl-p-toluidine is similar to other toluidine isomers, such as o-toluidine and m-toluidine. its unique structure, with the methyl group in the para position relative to the amino group, gives it distinct chemical properties and reactivity . Other similar compounds include:

N,N-Dimethyl-p-toluidine: Another methylated derivative with two methyl groups on the nitrogen atom.

N-Methylaniline: A simpler methylated aromatic amine without the additional methyl group on the benzene ring.

This compound’s unique properties make it valuable in various applications, distinguishing it from its analogs.

Activité Biologique

N-Methyl-p-toluidine (NMT) is an aromatic amine used in various industrial applications, particularly as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its biological activity has garnered attention due to its potential toxicological effects and implications for human health. This article reviews the biological activity of NMT, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Chemical Formula : C9H13N

- Molecular Weight : 135.21 g/mol

- CAS Number : 99-97-8

Acute Toxicity

This compound exhibits moderate acute toxicity. In animal studies, it has been shown to cause methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity. For instance, a study reported that ingestion of N,N-dimethyl-p-toluidine (a closely related compound) in a 16-month-old girl led to an acute cyanotic episode due to methemoglobinemia after consuming approximately 6 mg/kg body weight .

Chronic Toxicity and Carcinogenicity

Chronic exposure to NMT has been linked to liver toxicity and carcinogenic effects. In a two-year study involving F344/N rats and B6C3F1 mice, N,N-dimethyl-p-toluidine was found to induce liver tumors, with significant alterations observed in liver transcriptomic profiles . The study indicated dose-related increases in hepatocellular adenomas and carcinomas, particularly at higher doses (60 mg/kg) over extended exposure periods.

Metabolism and Biochemical Transformation

The metabolic pathway of this compound involves its conversion into various metabolites, including p-methylphenylhydroxylamine, which is believed to be responsible for its toxic effects . This transformation can lead to oxidative stress and damage within hepatic tissues, activating cellular pathways associated with toxicity.

Gene Expression Alterations

Transcriptomic analyses have demonstrated that exposure to NMT leads to significant changes in gene expression related to oxidative stress response mechanisms. For example, activation of the Nrf2 pathway was noted, which is critical for cellular defense against oxidative damage .

Case Study 1: Methemoglobinemia Incident

A notable case involved a 16-month-old girl who developed methemoglobinemia after ingesting a product containing N,N-dimethyl-p-toluidine. The administration of methylene blue successfully reversed her condition, highlighting the compound's potential for acute toxicity through biochemical transformation into harmful metabolites .

Case Study 2: Long-term Animal Studies

In long-term studies involving rodents, significant incidences of liver tumors were observed following repeated exposure to N,N-dimethyl-p-toluidine. The study found that male and female mice exhibited increased tumor rates correlating with higher doses administered over two years .

Summary of Findings

| Study Type | Organism | Dose (mg/kg) | Duration | Findings |

|---|---|---|---|---|

| Acute Toxicity | Human | 6 | Single Dose | Methemoglobinemia observed |

| Chronic Toxicity | Rats & Mice | 60 | 2 Years | Increased liver tumors and transcriptomic changes |

| Metabolism Studies | In vitro | Various | - | Conversion to toxic metabolites observed |

Propriétés

IUPAC Name |

N,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIFLGSATTWUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060763 | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-08-5 | |

| Record name | N-Methyl-p-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, N,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0B2849P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.